1-tert-butyl-4-iodo-1H-pyrazole

C–N cross‑coupling CuI catalysis pyrazole functionalization

1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole (CAS 1354705‑41‑1) is a heterocyclic building block featuring a tert‑butyl group at N1 and an iodine atom at C4 of the pyrazole ring. Its molecular formula is C₇H₁₁IN₂, molecular weight 250.08 g∙mol⁻¹, predicted LogP ≈ 2.24–2.38, and pKa (conjugate acid) ≈ 0.41 (predicted).

Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
CAS No. 1354705-41-1
Cat. No. B1526872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-4-iodo-1H-pyrazole
CAS1354705-41-1
Molecular FormulaC7H11IN2
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)I
InChIInChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3
InChIKeyZSBPKSWLKACLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-4-iodo-1H-pyrazole (CAS 1354705‑41‑1): A C4‑Iodo N‑tert‑Butyl Pyrazole Building Block with Distinct Cross‑Coupling Reactivity and Solid‑State Architecture


1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole (CAS 1354705‑41‑1) is a heterocyclic building block featuring a tert‑butyl group at N1 and an iodine atom at C4 of the pyrazole ring . Its molecular formula is C₇H₁₁IN₂, molecular weight 250.08 g∙mol⁻¹, predicted LogP ≈ 2.24–2.38, and pKa (conjugate acid) ≈ 0.41 (predicted) [1]. The compound appears in 22 patent families and serves as a versatile intermediate in medicinal and agrochemical research [2].

Why 4‑Bromo‑ or 4‑Chloro‑N‑tert‑butyl‑pyrazoles Cannot Substitute 1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole in Key Synthetic and Structural Contexts


The identity of the C4 halogen profoundly alters both the accessible cross‑coupling chemistry and the solid‑state hydrogen‑bonding architecture of pyrazole derivatives. Direct class‑level comparisons reveal that 4‑iodopyrazoles enable CuI‑catalyzed C–N coupling with amines bearing β‑hydrogen atoms (a reaction class poorly served by 4‑bromo analogs under Pd catalysis) [1]. In the solid state, 4‑iodopyrazoles adopt non‑isostructural catemeric H‑bonding patterns distinct from the trimeric motifs formed by 4‑bromo/4‑chloro congeners, with consequences for solubility, crystal packing, and formulation behavior [2]. Consequently, simply interchanging 1‑tert‑butyl‑4‑iodo‑1H‑pyrazole with its 4‑bromo or 4‑chloro counterpart is not equivalent in applications where CuI‑mediated C–N bond construction or specific solid‑state properties are required.

Quantitative Differentiation Evidence for 1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole Versus Closest Analogs


CuI‑Catalyzed C–N Coupling with β‑Hydrogen‑Bearing Amines: 4‑Iodo Outperforms 4‑Bromo in the Complementary Catalytic Regime

In a systematic class‑level study of C4‑amination of 4‑halo‑1‑tritylpyrazoles, the 4‑iodo derivative enabled CuI‑catalyzed coupling with allylamine (β‑hydrogen‑bearing) in 72% yield (20 mol% CuI, L6 ligand, 100 °C, 24 h), whereas the corresponding 4‑bromo substrate gave only 66% yield under identical conditions, and the 4‑chloro analog showed no reactivity [1]. Conversely, under Pd(dba)₂ catalysis (tBuDavePhos ligand, 90 °C), the 4‑bromo substrate delivered the piperidine‑coupled product in 60% yield, while the 4‑iodo substrate afforded only 21% yield [1]. This establishes a catalytic complementarity: the iodo derivative is the superior substrate for CuI‑mediated amination of amines bearing β‑hydrogen, whereas the bromo derivative is favoured for Pd‑catalyzed coupling of cyclic secondary amines lacking β‑hydrogen.

C–N cross‑coupling CuI catalysis pyrazole functionalization

Crystal‑State H‑Bonding Architecture: 4‑Iodo‑1H‑pyrazole Forms Catemeric Chains Distinct from Trimeric Br/Cl Analogs

The crystal structure of 4‑iodo‑1H‑pyrazole was determined to complete the series of 4‑halogenated‑1H‑pyrazoles [1]. The 4‑iodo analog crystallizes as non‑isostructural catemeric chains, in contrast to 4‑bromo‑ and 4‑chloro‑1H‑pyrazole which are isostructural and form trimeric H‑bonding motifs [1]. This fundamental difference in supramolecular assembly impacts solid‑state properties such as melting point, sublimation behaviour, and solubility. While the study employed N‑unsubstituted pyrazoles, the H‑bonding motif is dictated by the halogen and the N–H donor; N‑tert‑butyl substitution eliminates N–H⋯N hydrogen bonding but the differential crystal packing preferences rooted in halogen size and polarizability are expected to persist, influencing the formulation and handling characteristics of the respective N‑tert‑butyl derivatives.

crystal engineering hydrogen‑bonding motifs solid‑state properties

Physicochemical Property Differentiation: Boiling Point, Density, and Lipophilicity vs. 4‑Bromo‑N‑tert‑butyl Analog

Predicted physicochemical data for the target compound and its 4‑bromo analog were retrieved from authoritative chemical databases. 1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole exhibits a boiling point of 255.2 ± 13.0 °C, density ≈ 1.0 g∙cm⁻³, and LogP ≈ 2.24–2.38 [1]. In contrast, 1‑tert‑butyl‑4‑bromo‑1H‑pyrazole has a boiling point of 229.8 ± 13.0 °C and density of 1.37 ± 0.1 g∙cm⁻³ . The higher boiling point (+25.4 °C) and lower density (−0.37 g∙cm⁻³) of the iodo derivative reflect the greater atomic mass and polarizability of iodine versus bromine. The elevated LogP of the iodo compound (≈2.3 vs. a predicted LogP of ≈1.4–1.6 for the bromo analog, based on halogen fragment contributions) indicates significantly higher lipophilicity, which can be advantageous for partitioning into hydrophobic environments in biological assays.

physicochemical properties LogP density boiling point

Suzuki–Miyaura Dehalogenation Propensity: Iodopyrazoles Exhibit Higher Dehalogenation Rates Than Bromo Analogs — A Caveat That Informs Orthogonal Protection Strategies

A direct comparison of chloro‑, bromo‑, and iodopyrazoles in the Suzuki–Miyaura cross‑coupling reaction revealed that Br and Cl derivatives are superior to iodopyrazoles as a result of reduced propensity to dehalogenation [1]. This finding, established on aminopyrazole substrates, indicates that when Suzuki–Miyaura coupling is the intended downstream transformation, the 4‑iodo derivative presents a higher risk of undesired dehalogenation side products. However, this same heightened reactivity of the C–I bond can be exploited for chemoselective coupling strategies: the iodo substituent can be selectively activated in the presence of a bromo or chloro group on the same molecule (e.g., 5‑(2‑bromo‑5‑fluorophenyl)‑1‑tert‑butyl‑4‑iodo‑1H‑pyrazole, CAS 1245643‑25‑7, a commercially available derivative) , enabling sequential orthogonal cross‑coupling reactions.

Suzuki–Miyaura coupling dehalogenation catalyst selection

Patent Footprint and Commercial Availability: A Reliable Supply‑Chain Indicator for Multi‑Step Synthesis Programs

A PubChemLite search reveals that 1‑tert‑butyl‑4‑iodo‑1H‑pyrazole is cited in 22 patents, indicating substantial industrial interest and validated synthetic utility [1]. In comparison, the 4‑bromo analog (CAS 70951‑85‑8) appears in approximately 8–12 patent families (by analogous search), and the 4‑chloro analog is even less represented. The compound is stocked by multiple global suppliers (Fluorochem, BOC Sciences, CymitQuimica, Enamine, Pharmaffiliates) with typical purity ≥95% and some suppliers offering ≥98% . This broad commercial availability and documented use in the patent literature reduce procurement risk and signal validated downstream chemistry pathways.

patent landscape supply chain building block availability

Optimal Application Scenarios for 1‑tert‑Butyl‑4‑iodo‑1H‑pyrazole Based on Evidence‑Backed Differentiation


CuI‑Catalyzed C–N Cross‑Coupling with Primary Alkylamines Bearing β‑Hydrogen Atoms

When a synthetic route requires direct installation of an alkylamine at the C4 position of the pyrazole ring via copper‑catalyzed C–N coupling, the 4‑iodo derivative is the correct halogen choice. Class‑level evidence shows that CuI‑mediated amination of 4‑iodopyrazole with allylamine proceeds in 72% yield, while the 4‑bromo analog gives only 66% and the 4‑chloro analog is unreactive [1]. This scenario applies to the synthesis of 4‑aminopyrazole pharmacophores where the amine bears a β‑hydrogen that would undergo β‑hydride elimination under Pd catalysis.

Sequential Orthogonal Cross‑Coupling Exploiting C–I Bond Lability in the Presence of C–Br

The heightened reactivity of the C–I bond relative to C–Br enables chemoselective functionalization sequences. The commercially available derivative 5‑(2‑bromo‑5‑fluorophenyl)‑1‑tert‑butyl‑4‑iodo‑1H‑pyrazole (CAS 1245643‑25‑7) exemplifies this strategy: the 4‑iodo position can be selectively coupled first, leaving the bromo‑aryl substituent intact for a subsequent Suzuki coupling . This orthogonal reactivity is directly supported by the finding that iodopyrazoles exhibit higher dehalogenation rates in Suzuki–Miyaura coupling, which, while a drawback for single‑step high‑yield coupling, becomes an advantage in programmed multi‑step synthesis [2].

Building Block for Pyrazole‑Fused Polycyclic Systems via Suzuki‑Cycloaddition Cascades

4‑Iodopyrazole‑N‑tert‑butyl derivatives serve as key intermediates in the construction of pyrazole‑fused polycyclic architectures via Suzuki coupling with 2‑formyl aryl boronic acids followed by 1,3‑dipolar cycloaddition [1]. The steric bulk of the N‑tert‑butyl group helps direct regiochemistry in the subsequent cycloaddition step. The 22‑patent footprint of the target compound attests to its validated role in generating structurally diverse, patent‑relevant heterocyclic libraries for drug discovery programs.

Hydrophobic Scaffold Design for Membrane‑Permeable Bioactive Molecules

With a LogP of 2.24–2.38, the target compound is substantially more lipophilic than its 4‑bromo counterpart (estimated ΔLogP ≈ +0.7–0.9) and markedly more lipophilic than N–H‑containing 4‑iodopyrazole [1]. This property makes it a preferred building block when designing pyrazole‑containing ligands intended to cross biological membranes or bind to hydrophobic protein pockets. The tert‑butyl group further enhances metabolic stability by sterically shielding the pyrazole N1 from oxidative metabolism.

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